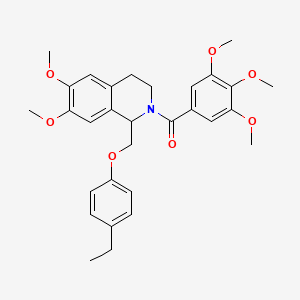![molecular formula C19H14BrFN4O2S B11226292 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B11226292.png)
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of chemical motifs. Its full IUPAC name is quite a mouthful, so let’s break it down:
Molecular Formula: CHBrNOS
Molecular Weight: 457.35 g/mol
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound aren’t readily available in the literature, we can infer potential strategies based on its structure. Researchers might explore multistep syntheses involving benzofuran, triazole, and bromophenyl building blocks.
Industrial Production: As for industrial production, that remains a mystery. custom synthesis labs or pharmaceutical companies could potentially develop scalable methods.
Chemical Reactions Analysis
Reactivity: This compound likely participates in various reactions:
Oxidation: Oxidative transformations could modify the triazole or benzofuran moieties.
Substitution: The bromophenyl group is a prime target for substitution reactions.
Reduction: Reduction of the triazole ring might yield interesting derivatives.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Triazole Formation: Cyclization of appropriate precursors.
Sulfanyl Group Introduction: Thiol-based reactions.
Major Products: The major products would depend on the specific reaction conditions. Variants with different substitutions or functional groups could emerge.
Scientific Research Applications
Chemistry:
Building Blocks: Researchers might use this compound as a building block for more complex molecules.
Drug Discovery: Its unique structure could inspire drug design efforts.
Biological Activity: Investigate its effects on cellular processes.
Antimicrobial Properties: Benzofuran derivatives have shown promise as antimicrobial agents.
Materials Science: Explore its potential in materials or polymer chemistry.
Mechanism of Action
The exact mechanism remains elusive, but researchers would investigate its interactions with biological targets. Perhaps it modulates enzymes or receptors?
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H14BrFN4O2S |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H14BrFN4O2S/c1-25-18(16-8-11-4-2-3-5-15(11)27-16)23-24-19(25)28-10-17(26)22-14-7-6-12(20)9-13(14)21/h2-9H,10H2,1H3,(H,22,26) |
InChI Key |
YJCYIGYYIQXBFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)F)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B11226209.png)
![N-(4-ethoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11226218.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11226224.png)
![1-(3-chlorophenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11226231.png)
![N-(2,4-dimethylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11226237.png)
![N-(3-methylphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11226239.png)
![8-methoxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11226248.png)
![(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11226249.png)
![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B11226254.png)
![7-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11226263.png)

![6-Ethyl-N-[2-(isobutylcarbamoyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226268.png)
![N-(4-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11226282.png)
![ethyl 2-[({7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11226285.png)
